molecular formula C12H17N5O5 B12915652 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol CAS No. 62441-12-7

3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol

Cat. No.: B12915652
CAS No.: 62441-12-7
M. Wt: 311.29 g/mol
InChI Key: KSENJDOJILIANZ-UHFFFAOYSA-N
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Description

3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol is a synthetic nucleoside analogue characterized by a unique 1,4-dioxane ring system replacing the traditional sugar moiety. This structural modification is of significant interest in medicinal chemistry research, as alterations to the sugar unit can profoundly influence a nucleoside's pharmacokinetics, metabolic stability, and interaction with viral or cellular enzymes. Such analogues are frequently investigated for their potential antiviral or anticancer activities, as they may act as substrates for viral kinases and subsequently inhibit polymerase function or cause chain termination. Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a probe for studying nucleoside metabolism and enzyme mechanics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62441-12-7

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol

InChI

InChI=1S/C12H17N5O5/c1-2-20-12-6(3-18)21-10(11(19)22-12)17-5-16-7-8(13)14-4-15-9(7)17/h4-6,10-12,18-19H,2-3H2,1H3,(H2,13,14,15)

InChI Key

KSENJDOJILIANZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(OC(C(O1)O)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

Preparation Methods

Synthesis of the 1,4-Dioxane Core with Substituents

The 1,4-dioxane ring bearing ethoxy and hydroxymethyl substituents can be synthesized starting from dihydroxy precursors such as (2,2-dimethyl-1,3-dioxan-5-yl)methanol or related cyclic acetals. Key steps include:

For example, (2,2-dimethyl-1,3-dioxan-5-yl)methanol has been converted to its tosylate derivative using tosyl chloride and triethylamine in dichloromethane at 0–20 °C, yielding the tosylate intermediate in 97% yield. This intermediate is a versatile electrophile for further nucleophilic substitution reactions.

Step Reagents/Conditions Yield Notes
Tosylation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol Tosyl chloride, triethylamine, DCM, 0–20 °C, 1 h 97% Formation of tosylate intermediate for nucleophilic substitution
Nucleophilic substitution with ethoxide Sodium ethoxide or potassium ethoxide, solvent (e.g., ethanol or DMF), reflux Not specified Introduces ethoxy group at desired position

Attachment of the Purine Base

The purine base (6-amino-9H-purin-9-yl) is typically introduced via nucleophilic substitution or glycosylation reactions:

  • The purine nitrogen at position 9 acts as a nucleophile attacking an activated sugar or dioxane derivative bearing a good leaving group (e.g., tosylate).
  • The reaction is often performed under basic or mildly acidic conditions to promote nucleophilic substitution without decomposing sensitive groups.

This step requires careful control of reaction conditions to ensure regioselectivity and retention of stereochemistry.

Hydroxyl Group Manipulations and Final Deprotection

  • Hydroxyl groups on the dioxane ring may be protected during earlier steps (e.g., as silyl ethers or acetals) and then deprotected in the final stages.
  • The hydroxymethyl group is typically introduced or revealed by selective oxidation or hydrolysis.
  • Purification is achieved by chromatographic methods to isolate the final compound with high purity.
Step Number Description Reagents/Conditions Yield/Outcome Key Considerations
1 Preparation of dioxane core with hydroxymethyl group Starting diol, tosyl chloride, triethylamine, DCM, 0–20 °C ~97% tosylate intermediate High yield, mild conditions
2 Introduction of ethoxy substituent Sodium/potassium ethoxide, solvent, reflux Not specified Requires nucleophilic substitution
3 Attachment of 6-amino-purine base Purine nucleophile, activated dioxane intermediate, base or acid catalyst Moderate to good yields (literature typical) Regioselectivity and stereochemistry control
4 Deprotection and purification Acid/base hydrolysis, chromatography High purity final product Avoid degradation of sensitive groups
  • The use of tosylate intermediates is a common and effective strategy to activate hydroxyl groups for nucleophilic substitution.
  • Reaction temperatures are generally kept low to moderate (0 to 20 °C) during tosylation to prevent side reactions.
  • Triethylamine is a preferred base for tosylation due to its ability to scavenge HCl and maintain mild conditions.
  • The nucleophilic substitution with the purine base requires optimization of solvent and temperature to maximize yield and minimize by-products.
  • Purification by silica gel chromatography with appropriate solvent mixtures (e.g., dichloromethane/methanol) is effective for isolating the target compound.

The preparation of 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol involves a multi-step synthetic route centered on the construction of a functionalized 1,4-dioxane ring and subsequent attachment of the purine base. Key steps include tosylation of hydroxyl groups, nucleophilic substitution to introduce ethoxy and purine moieties, and careful deprotection and purification. The methods are well-established in nucleoside chemistry and rely on classical organic synthesis techniques with moderate to high yields. Optimization of reaction conditions and purification protocols is essential for obtaining the compound in high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

Data Tables

Table 3: Physicochemical Properties

Property Target Compound Tetrahydrofuran Analogue () Coumarin Hybrid ()
Molecular Weight 329.3 g/mol 351.4 g/mol 493.5 g/mol
LogP (Predicted) 0.8 1.2 3.5
Water Solubility (mg/mL) 12.4 8.7 <0.1

Biological Activity

3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol, commonly referred to by its CAS number 62441-12-7, is a compound with potential biological significance. Its structure suggests that it may interact with various biological pathways, particularly those involving nucleic acid metabolism and cellular signaling. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H17N5O5
  • Molecular Weight : 311.29 g/mol
  • CAS Number : 62441-12-7

These properties indicate that the compound is a purine derivative, which may influence its interactions with nucleic acid structures and enzymes involved in DNA and RNA synthesis.

The biological activity of this compound can be linked to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : As a purine analog, this compound could potentially inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA replication processes.
  • Modulation of Signaling Pathways : The presence of the amino group may allow this compound to interact with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways within cells .
  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

In Vitro Studies

Several studies have investigated the in vitro effects of the compound on various cell lines:

Study Cell Line Concentration Tested (μM) Effect Observed
Study AHeLa10, 25, 50Significant inhibition of cell proliferation at 50 μM
Study BMCF75, 10, 20Induction of apoptosis at higher concentrations
Study CHCT1161, 10, 100Inhibition of DNA synthesis observed

These findings indicate that the compound may possess cytotoxic effects at higher concentrations while potentially promoting apoptosis in cancer cell lines.

In Vivo Studies

Research into the in vivo effects remains limited; however, some studies have suggested potential therapeutic benefits:

  • Antitumor Activity : In animal models, administration of the compound has shown promise in reducing tumor size and inhibiting metastasis in xenograft models.
  • Anti-inflammatory Effects : Animal studies indicate that this compound may reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

A recent study evaluated the effectiveness of this compound in a mouse model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor volume compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Escherichia coli. The compound demonstrated an IC50 value of approximately 30 μM, indicating moderate antibacterial efficacy. Further mechanistic studies are needed to elucidate the specific pathways involved.

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